2'-Methyl-biphenyl-4-sulfonyl chloride
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Overview
Description
2’-Methyl-biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a sulfonyl chloride group is attached to the fourth carbon of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Methyl-biphenyl-4-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonylation of 2’-methylbiphenyl. The reaction typically uses chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions, usually at low temperatures, to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2’-methyl-biphenyl-4-sulfonyl chloride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
2’-Methyl-biphenyl-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the development of inhibitors for biological pathways, such as the hypoxia-inducible factor pathway, which is relevant in cancer research.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2’-methyl-biphenyl-4-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-sulfonyl chloride: Similar structure but lacks the methyl group on the biphenyl ring.
4-Methylbenzylsulfonyl chloride: Contains a methyl group and a sulfonyl chloride group but differs in the position of the substituents.
Uniqueness
2’-Methyl-biphenyl-4-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the biphenyl structure. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
4-(2-methylphenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)17(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJBONJPQZAPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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